[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1491346-76-9
VCID: VC3008448
InChI: InChI=1S/C6H11F2NO/c7-6(8)3-9-1-5(2-9)4-10/h5-6,10H,1-4H2
SMILES: C1C(CN1CC(F)F)CO
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol

[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol

CAS No.: 1491346-76-9

Cat. No.: VC3008448

Molecular Formula: C6H11F2NO

Molecular Weight: 151.15 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol - 1491346-76-9

Specification

CAS No. 1491346-76-9
Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
IUPAC Name [1-(2,2-difluoroethyl)azetidin-3-yl]methanol
Standard InChI InChI=1S/C6H11F2NO/c7-6(8)3-9-1-5(2-9)4-10/h5-6,10H,1-4H2
Standard InChI Key BIYUKJHDCDSZRP-UHFFFAOYSA-N
SMILES C1C(CN1CC(F)F)CO
Canonical SMILES C1C(CN1CC(F)F)CO

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol contains a four-membered azetidine ring with a methanol group attached at the 3-position and a 2,2-difluoroethyl substituent on the nitrogen atom. The compound bears structural similarity to 1-(2,2-difluoroethyl)azetidin-3-ol, which contains a hydroxyl group directly attached to the azetidine ring rather than via a methylene bridge . The four-membered azetidine ring creates significant ring strain, contributing to the compound's reactivity profile.

The azetidine core is a nitrogen-containing heterocycle with considerable importance in medicinal chemistry. When substituted with functional groups like hydroxymethyl and fluorinated moieties, these compounds often exhibit enhanced pharmacological properties. The presence of the difluoroethyl group likely contributes to metabolic stability, while the hydroxymethyl functionality provides a handle for further chemical modifications.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be anticipated for [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol:

PropertyValue/Description
Molecular FormulaC₆H₁₁F₂NO
Molecular WeightApproximately 151-152 g/mol
Physical StateLikely a colorless liquid or white solid at room temperature
SolubilityProbable solubility in polar organic solvents (methanol, ethanol, acetonitrile); moderate water solubility due to hydroxyl group
Boiling PointEstimated >200°C (at atmospheric pressure)
Functional GroupsSecondary amine (azetidine nitrogen), primary alcohol, difluoroethyl group

The presence of both the hydroxyl group and the tertiary amine functionality suggests this compound may exhibit amphiprotic behavior, potentially acting as both a hydrogen bond donor and acceptor. This characteristic would influence its solubility profile and interactions with biological systems.

Synthetic Approaches

Key Considerations in Synthesis

Reactivity Profile

Functional Group Reactivity

The reactivity of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is largely determined by its three key functional groups:

Spectroscopic analysis of azetidine derivatives, including those with substituents like hydroxyl and fluoro groups, has shown that these functional groups significantly affect the IR absorption and NMR frequencies of the compounds . This knowledge aids in characterizing and monitoring reactions involving such compounds.

Applications in Medicinal Chemistry and Organic Synthesis

Role as a Synthetic Building Block

The structural features of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol suggest its potential utility as a building block in the synthesis of more complex molecules. The hydroxymethyl group provides a convenient point for connecting this scaffold to other molecular fragments, while the azetidine nitrogen (though partially deactivated by the difluoroethyl substituent) may still participate in certain reactions.

Spectroscopic Characterization

NMR Spectroscopy

Based on the structure and comparison with similar compounds, the following NMR characteristics would be expected for [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
CH₂OH3.5-3.7doublet2H
OH2.0-2.5triplet/broad1H
Azetidine CH2.7-3.0multiplet1H
Azetidine CH₂ (adjacent to N)3.1-3.4complex4H
NCH₂CF₂H3.0-3.2multiplet2H
CF₂H5.7-6.1triplet1H
Carbon TypeExpected Chemical Shift (ppm)
CH₂OH62-65
Azetidine CH30-35
Azetidine CH₂ (adjacent to N)52-56
NCH₂CF₂H58-62
CF₂H112-118 (doublet of triplets)

For accurate structural characterization of complex azetidine derivatives, two-dimensional NMR techniques such as ¹H-¹³C COSY have proven valuable, allowing unambiguous assignment of carbon and hydrogen signals .

Mass Spectrometry

Mass spectrometric analysis would likely show characteristic fragmentation patterns. Based on the structural features, the following can be anticipated:

  • Molecular ion peak corresponding to the molecular weight (approximately 151-152 m/z)

  • Fragment ions resulting from C-N bond cleavage in the azetidine ring

  • Loss of the hydroxymethyl group as a common fragmentation pathway

  • Distinctive patterns related to the difluoroethyl group

For compounds with similar structures, such as 1-(2,2-difluoroethyl)azetidin-3-ol, mass spectrometry data indicates specific adduct formations. The predicted collision cross section (CCS) values for various adducts, including [M+H]⁺, [M+Na]⁺, and [M-H]⁻, provide valuable information for analytical characterization .

Infrared Spectroscopy

The IR spectrum of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol would likely exhibit characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretching3300-3600
C-H stretching2850-3000
C-F stretching1000-1400
C-N stretching1030-1230
C-O stretching1050-1150

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